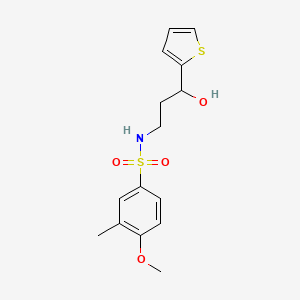

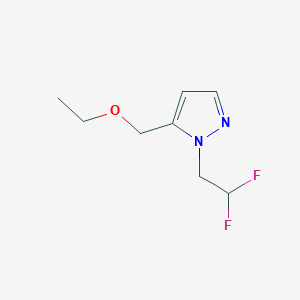

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . The reaction conditions, such as the use of aqueous sodium carbonate solution at pH 9, and the subsequent treatment with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and LiH, are crucial for the successful synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The presence of substituents on the benzenesulfonamide core can significantly influence the molecular structure and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including chlorination , which can be used to introduce chloro substituents into the molecule. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical properties, such as solubility, are important for the pharmacological application of benzenesulfonamide derivatives. For instance, poor water solubility can necessitate the use of special formulations for drug delivery . The chemical properties, such as the ability to inhibit enzymes like kynurenine 3-hydroxylase and acetylcholinesterase , are critical for their therapeutic potential. The inhibitory effects are often evaluated using biochemical assays, and the mode of inhibition can be competitive, as seen with certain derivatives .

科学的研究の応用

Photodynamic Therapy for Cancer Treatment

A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on sulfonamide-focused libraries has identified potent cell cycle inhibitors, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), which disrupt tubulin polymerization and show anticancer activity in clinical trials. High-density oligonucleotide microarray analysis further elucidates the gene expression changes induced by these sulfonamides, providing insights into their pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Enzymatic Inhibition

Studies on sulfonamide derivatives have shown potent inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. These inhibitors exhibit strong affinities toward CA isozymes I, II, and IV and have been explored for their potential in treating conditions like glaucoma by lowering intraocular pressure when applied topically (Casini et al., 2000).

Material Science and Nonlinear Optics

Research on thienyl-substituted pyridinium salts, including their synthesis and nonlinear optical (NLO) properties, has been conducted to explore their potential in NLO applications. These compounds exhibit significant second harmonic generation (SHG) efficiency, contributing to the development of materials for optical technologies (Li et al., 2012).

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Compounds with similar structures have been known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Compounds with similar structures have been found to possess various biological activities .

特性

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-10-12(5-6-14(11)20-2)22(18,19)16-8-7-13(17)15-4-3-9-21-15/h3-6,9-10,13,16-17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJPOSQHXAWXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)